molecular formula C8H12N2 B085413 2,6-Diethylpyrazine CAS No. 13067-27-1

2,6-Diethylpyrazine

Cat. No.: B085413
CAS No.: 13067-27-1
M. Wt: 136.19 g/mol
InChI Key: QDWOWLUANUBTGE-UHFFFAOYSA-N
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Description

2,6-Diethylpyrazine is an alkylated pyrazine belonging to a class of heterocyclic organic compounds characterized by a ring structure containing two nitrogen atoms at the 1 and 4 positions . Alkylpyrazines like this compound are subjects of significant research interest due to their low odor thresholds and their role as key aroma constituents in various foods and beverages . They are naturally formed during thermal processes in food, such as roasting and baking, via Maillard reactions, and are also produced through microbial biosynthesis during fermentation . This compound is of particular value as a reference standard in analytical chemistry, especially in gas chromatography-mass spectrometry (GC-MS), for the accurate identification and quantification of flavor profiles in complex matrices such as cocoa, coffee, roasted nuts, and meat products . In academic and industrial flavor research, it serves as a crucial building block for studying structure-odor relationships and for developing and authenticating flavor formulations . Researchers also explore the antimicrobial potential of alkylpyrazine derivatives, investigating their efficacy against various bacteria and fungi . As a flavoring agent, pyrazine derivatives have been granted GRAS (Generally Recognized as Safe) status by FEMA and have been evaluated for safety by JECFA . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use, nor for ingestion or personal use as a flavoring. Proper handling procedures should be followed, and safety data sheets should be consulted prior to use.

Properties

IUPAC Name

2,6-diethylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-3-7-5-9-6-8(4-2)10-7/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWOWLUANUBTGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=CC(=N1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80156670
Record name Pyrazine, 2,6-diethyl-
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Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13067-27-1
Record name 2,6-Diethylpyrazine
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Record name 2,6-Diethylpyrazine
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Record name Pyrazine, 2,6-diethyl-
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Record name Pyrazine, 2,6-diethyl
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Record name 2,6-DIETHYLPYRAZINE
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Record name 2,6-Diethylpyrazine
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Preparation Methods

Reaction Mechanism and Substrate Selection

In the Minici reaction, 2,5-dimethylpyrazine undergoes ethylation via nucleophilic attack by propionaldehyde in the presence of FeSO₄·7H₂O as a catalyst. For this compound, substituting 2,5-dimethylpyrazine with a symmetrically substituted pyrazine precursor (e.g., 2,6-dimethylpyrazine) could enable selective ethylation. The reaction proceeds through intermediate formation of a conjugated imine, followed by oxidative aromatization. Critical parameters include:

  • Molar ratios : A 10:1 ratio of sulfuric acid to pyrazine precursor ensures protonation of the nitrogen atoms, enhancing electrophilicity.

  • Temperature control : Maintaining temperatures between 50–60°C prevents side reactions such as over-oxidation or polymerization.

Optimization Challenges

A key limitation of this approach is the steric hindrance posed by the 2,6-substitution pattern, which may reduce reaction rates. Patent CN105237486B highlights that incremental addition of aldehydes and precise pH adjustment during workup (pH 7.9–8.1) minimize byproduct formation. For this compound, substituting propionaldehyde with a bulkier aldehyde (e.g., butyraldehyde) could improve selectivity, though this remains hypothetical without empirical validation.

Catalytic Dehydrogenation of Dihydropyrazine Derivatives

Dehydrogenation of saturated pyrazine rings presents another viable route. Patent CN102002006B details the synthesis of 2,3-dimethylpyrazine from 2,3-dimethyl-5,6-dihydropyrazine using air as an oxidant and metal hydroxides as catalysts.

Substrate Synthesis and Oxidative Conditions

For this compound, the corresponding dihydro precursor (2,6-diethyl-5,6-dihydropyrazine) must first be synthesized via cyclization of ethylenediamine derivatives. The dehydrogenation step employs:

  • Catalysts : Potassium hydroxide (KOH) or sodium hydroxide (NaOH) at 65–75°C.

  • Oxidants : Airflow regulated at 0.2 L/min per gram of substrate ensures complete conversion without over-oxidation.

Yield and Purity Considerations

Vapour-Phase Catalytic Conversion of Bio-Based Feedstocks

Recent advancements in green chemistry have explored the conversion of renewable resources into pyrazines. A study by Catalysis Science & Technology demonstrated the synthesis of 2,6-dimethylpyrazine from glycerol and 1,2-propanediamine over CuCr₂O₄ catalysts.

Reaction Pathway and Catalyst Design

The process involves dehydrocyclization and dehydrogenation steps catalyzed by CuCr₂O₄, where copper species (Cu⁰/Cu²⁺) and chromium oxide (Cr₂O₃) synergistically activate C–N and C–O bonds. For this compound, substituting 1,2-propanediamine with a diamine containing ethyl groups (e.g., 1,2-diaminoethane derivatives) could theoretically yield the desired product.

Table 1: Comparative Analysis of Catalytic Systems for Pyrazine Synthesis

CatalystSubstrateTemperature (°C)Yield (%)Selectivity (%)Source
CuCr₂O₄ (sol-gel)Glycerol + 1,2-PDA3006892 (2,6-DMP)
FeSO₄·7H₂O2,5-Dimethylpyrazine607885
KOH2,3-Dimethyl-5,6-dihydropyrazine7083>99

Challenges in Feedstock Adaptation

Glycerol’s high oxygen content complicates ethyl group incorporation, necessitating alternative feedstocks rich in ethylamine or ethyl alcohol. Catalytic systems may require redesign to accommodate larger substituents, potentially involving zeolites or mesoporous supports to enhance diffusion.

Direct alkylation of pyrazine with ethylating agents (e.g., ethyl bromide) under basic conditions represents a straightforward but less selective approach. This method, though not directly cited in the provided sources, aligns with general alkylation principles observed in heterocyclic chemistry.

Regioselectivity and Side Reactions

Pyrazine’s symmetry reduces regioselectivity concerns, but competing reactions (e.g., dialkylation or ring-opening) necessitate careful control of:

  • Stoichiometry : Limiting ethylating agents to 2 equivalents favors monoalkylation.

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions.

Industrial Scalability

While simple, this method suffers from low atom economy and generates stoichiometric waste (e.g., HBr). Patent CN105237486B’s use of FeSO₄·7H₂O and hydrogen peroxide offers a more sustainable alternative , though its applicability to ethylation requires verification.

Chemical Reactions Analysis

Types of Reactions

2,6-Diethylpyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert this compound to its dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Pyrazine N-oxides.

    Reduction: Dihydro derivatives of this compound.

    Substitution: Various substituted pyrazines depending on the reagents used.

Scientific Research Applications

Applications in Food Science

Flavoring Agent:
2,6-Diethylpyrazine is primarily recognized for its role as a flavoring agent in the food industry. It imparts a roasted or nutty flavor to various food products, making it valuable in:

  • Coffee Production: It is a significant component of the aroma profile in roasted coffee beans .
  • Snack Foods: Used to enhance the flavor of chips and other snack items.

Case Study:
A study conducted by Kłosowski et al. (2021) explored the biosynthesis of pyrazines by Bacillus strains isolated from natto fermented soybean. The findings highlighted the potential for natural production of pyrazines, including this compound, enhancing flavor profiles in food products .

Pharmacological Applications

Antimicrobial Properties:
Research indicates that pyrazines can exhibit antimicrobial activity against various pathogens. Specifically, studies have shown that derivatives of pyrazines possess potential as antimicrobial agents for plants, animals, and humans .

Case Study:
In a pharmacological study, the efficacy of pyrazine derivatives was evaluated for their inhibitory effects on biological systems. The findings suggested that certain pyrazine compounds could inhibit growth and angiogenesis in vivo, showcasing their potential therapeutic applications .

Environmental Applications

Pesticide Development:
The compound has been investigated for its potential use in developing environmentally friendly pesticides. Its ability to inhibit specific biological pathways makes it a candidate for further research in sustainable agriculture.

Data Tables

The following table summarizes the findings related to the applications of this compound across different studies:

Application AreaFindings/ResultsReference
Food ScienceEnhances flavor in roasted coffee and snacks
PharmacologyExhibits antimicrobial properties
Environmental SciencePotential use in pesticide development
Natural ProductionBiosynthesis by Bacillus strains

Mechanism of Action

The mechanism of action of 2,6-Diethylpyrazine involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, altering their conformation and activity. The exact pathways and molecular targets depend on the specific application and context of its use. For example, in antimicrobial applications, it may disrupt microbial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Structurally Similar Pyrazines

Compound Name Substituents Molecular Formula Molecular Weight Odor Description Odor Threshold (ppb) Key Sources
This compound 2-ethyl, 6-ethyl C₈H₁₂N₂ 136.19 Nutty, hazelnut, roasted 6 (coffee) Coffee, Baijiu, Spirulina
2,6-Dimethylpyrazine 2-methyl, 6-methyl C₆H₈N₂ 108.14 Nutty, earthy 3–5 Soy-sauce Baijiu, coffee
2,3-Diethylpyrazine 2-ethyl, 3-ethyl C₈H₁₂N₂ 136.19 Roasted, potato-like 0.1–1.0 (Baijiu) Soy-sauce Baijiu
3-Ethyl-2,5-dimethylpyrazine 2-methyl, 3-ethyl, 5-methyl C₈H₁₂N₂ 136.19 Potato, cocoa, roasted 1 (coffee) Coffee, chicken meat
2,3,5-Trimethylpyrazine 2-methyl, 3-methyl, 5-methyl C₇H₁₀N₂ 122.17 Nutty, roasted 0.4–2.4 (Baijiu) Baijiu, coffee

Sensory Contributions and Synergistic Effects

  • Odor Activity: In soy-sauce Baijiu, this compound is sub-threshold (OAV <1) but synergizes with supra-threshold pyrazines (e.g., 2-ethyl-3,5-dimethylpyrazine, OAV >100) to amplify roasted notes . In cold brew coffee, this compound’s concentration (23.94–44.47 ppb) exceeds its odor threshold (6 ppb), contributing directly to hazelnut-like aroma .
  • Contrast with Analogues :
    • 2,3-Diethylpyrazine, despite lower concentrations (OAV 0.1–1.0), is more potent in roasted aroma due to its lower threshold and synergistic interactions .
    • Methyl-substituted pyrazines (e.g., 2,6-dimethylpyrazine) dominate in Spirulina supplements but contribute off-flavors at higher concentrations .

Biological Activity

2,6-Diethylpyrazine (DEP) is an organic compound belonging to the pyrazine family, characterized by its two ethyl groups attached to the 2 and 6 positions of the pyrazine ring. This compound has garnered attention for its diverse biological activities, including antimicrobial properties, effects on animal behavior, and potential implications in food science.

  • Chemical Formula : C8H10N2
  • Molecular Weight : 150.18 g/mol
  • Structure : The structure consists of a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, and ethyl groups at positions 2 and 6.

Antimicrobial Properties

Research indicates that pyrazine derivatives, including DEP, exhibit significant antimicrobial activity. A study highlighted the antimicrobial effects of various alkylpyrazines against bacteria such as Escherichia coli and Staphylococcus aureus. The effectiveness of DEP in inhibiting these pathogens suggests its potential use in food preservation and safety applications .

CompoundConcentrationBacterial StrainInhibition Zone
This compound1.0%E. coliSignificant
This compound1.0%S. aureusModerate

Behavioral Effects

In behavioral studies involving deer, the presence of pyrazine analogs, including DEP, has been shown to induce avoidance behaviors. This suggests that DEP may play a role in ecological interactions, influencing animal behavior through olfactory cues. The study recorded significant differences in the time spent near food sources when exposed to DEP compared to control conditions .

Study on Antimicrobial Activity

A recent study focused on the antimicrobial efficacy of various alkylpyrazines against common foodborne pathogens. The results indicated that DEP exhibited a notable reduction in bacterial colonies at higher concentrations over extended incubation periods. This reinforces the potential application of DEP as a natural preservative in food products .

Ecological Impact Assessment

In an ecological impact assessment involving deer populations, researchers observed that exposure to DEP led to significant changes in feeding behavior. The avoidance response was quantified through behavioral trials where deer spent less time near food sources treated with DEP compared to untreated areas. This study emphasizes the importance of understanding how chemical compounds like DEP can affect wildlife behavior and ecosystem dynamics .

Q & A

Basic Research Questions

Q. How is 2,6-diethylpyrazine detected and quantified in food matrices, and what analytical methods are most effective?

  • Methodological Answer : Headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC/MS) is widely used for detecting volatile alkylpyrazines like this compound. This technique efficiently isolates low-concentration compounds from complex matrices (e.g., coffee, roasted foods) without solvent interference . Quantification requires calibration with reference standards and validation using retention indices and mass spectral libraries .

Q. What are the primary natural and synthetic formation pathways of this compound?

  • Methodological Answer : Naturally, it forms via Maillard reactions during thermal processing (e.g., roasting coffee or baking), where reducing sugars and amino acids (e.g., serine, threonine) degrade and recombine . Synthetically, it can be produced by heating diethyl triamine or condensing 2,3-pentanedione with diamines under controlled conditions (e.g., 300°C for amino acid degradation) . Isotopic labeling (e.g., 15N/14N) helps track reaction pathways .

Q. What role does this compound play in food aroma profiles?

  • Methodological Answer : Its low odor threshold (~0.1 ppb) and nutty/roasted aroma contribute significantly to sensory profiles. Relative Odor Activity Value (ROAV) analysis identifies it as a key contributor in scallion oil, brown sugar, and coffee . Gas chromatography-olfactometry (GC-O) paired with sensory panels validates its impact on flavor .

Advanced Research Questions

Q. How do stable isotope ratios (δ2H, δ13C, δ15N) in this compound reflect its origin or synthesis conditions?

  • Methodological Answer : Isotopic fractionation during synthesis (e.g., from L-serine/L-threonine) leads to distinct δ2HV-SMOW (depleted) and δ13CV-PDB (enriched) signatures compared to educts. Multi-element isotope analysis (CSIA) discriminates between natural (Maillard-derived) and synthetic pathways . For example, pyrolysis of amino acids at 300°C produces this compound with δ15N/14N ratios enriched by 2–5‰ .

Q. How do peptide structures influence this compound generation in Maillard reaction systems?

  • Methodological Answer : Oligopeptides (e.g., hydrolyzed whey protein) enhance pyrazine yields compared to free amino acids. Model systems with lysine-containing tripeptides (e.g., Lys-Arg-His) show higher this compound concentrations due to stabilized intermediates. Reaction parameters (aw < 0.5, T > 120°C) optimize cyclization and alkylation steps . PCA analysis of pyrazine distributions in peptide-glucose systems can isolate structural influences .

Q. What experimental designs optimize this compound synthesis for mechanistic studies?

  • Methodological Answer : Closed-system pyrolysis (e.g., sealed reaction cylinders at 300°C) minimizes volatile loss during amino acid degradation. Using 15N-labeled educts (e.g., 15N-serine) tracks nitrogen incorporation into the pyrazine ring . Post-synthesis purification via fractional distillation or preparative GC ensures analytical-grade yields .

Data Contradictions and Resolution

Q. Why do isotopic values of synthesized this compound vary across studies?

  • Resolution : Discrepancies arise from differences in educt isotopic composition (e.g., natural vs. labeled amino acids) and reaction conditions (e.g., open vs. closed systems). Standardizing educts (e.g., using isotopically defined serine) and reporting δ values relative to international standards (V-SMOW, PDB) improves cross-study comparability .

Q. How to reconcile conflicting reports on this compound’s abundance in coffee versus model systems?

  • Resolution : Natural coffee matrices contain competing pathways (e.g., lipid oxidation) that suppress pyrazine formation compared to controlled amino acid-glucose systems. Quantifying reaction intermediates (e.g., dihydropyrazines) via LC-MS/MS in both systems clarifies mechanistic bottlenecks .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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